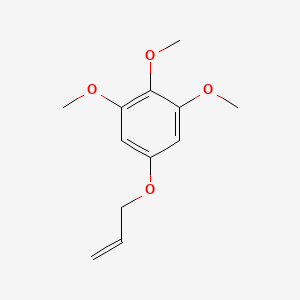

5-(Allyloxy)-1,2,3-trimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Allyloxy)-1,2,3-trimethoxybenzene: is an organic compound characterized by the presence of an allyloxy group and three methoxy groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-1,2,3-trimethoxybenzene typically involves the allylation of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-(Allyloxy)-1,2,3-trimethoxybenzene can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of 5-(formyloxy)-1,2,3-trimethoxybenzene or 5-(carboxyoxy)-1,2,3-trimethoxybenzene.

Reduction: Formation of 5-(allyloxy)-1,2,3-trimethoxybenzyl alcohol or this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Synthetic Routes

The synthesis of 5-(Allyloxy)-1,2,3-trimethoxybenzene primarily involves the use of pyrogallol as a starting material. A notable method includes a multi-step process where pyrogallol undergoes reactions with methyl sulfate and sodium hydroxide to yield 1,2,3-trimethoxybenzene, which is then further modified to obtain the target compound. This method is characterized by its simplicity and cost-effectiveness, making it suitable for industrial production with yields exceeding 49% .

Reactivity and Derivatives

The compound can participate in various chemical reactions due to its functional groups. For example, it can be transformed into different derivatives through selective demethylation processes. Such transformations are important for creating compounds with specific biological activities or for further synthetic applications .

Medicinal Applications

Pharmacological Properties

this compound exhibits potential anesthetic properties and has been investigated for its efficacy in medicinal formulations. Its structural similarity to other biologically active compounds suggests that it may possess antimicrobial and anti-inflammatory activities. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi .

Case Studies

In one study, the compound was evaluated alongside other methoxy-substituted phenols for their biological activity against mycobacterial strains. The results demonstrated that some derivatives of this compound exhibited comparable or superior activity to established antibiotics like isoniazid .

Agricultural Applications

Insecticidal Properties

Research has highlighted the insecticidal effects of this compound against storage pests such as the confused flour beetle. The compound acts as a contact poison and has shown significant efficacy in inhibiting the breeding of these pests in laboratory settings . This application is particularly relevant in the context of sustainable agriculture, where natural insecticides are preferred over synthetic chemicals.

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemical Synthesis | Synthesis of derivatives | High yield synthesis using pyrogallol; versatile reactivity |

| Medicinal Chemistry | Potential anesthetic and antimicrobial properties | Comparable efficacy to antibiotics; further research needed |

| Agricultural Science | Insecticidal activity | Effective against storage pests; potential for natural pest control |

Mecanismo De Acción

The mechanism of action of 5-(Allyloxy)-1,2,3-trimethoxybenzene depends on its specific application. In chemical reactions, the allyloxy group can participate in various transformations, such as nucleophilic substitution or addition reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity by donating electron density through resonance, stabilizing intermediates, and facilitating reactions.

Comparación Con Compuestos Similares

5-(Allyloxy)-1,2,4-trimethoxybenzene: Similar structure but with different positioning of the methoxy groups.

5-(Allyloxy)-1,3,4-trimethoxybenzene: Another isomer with varied methoxy group positions.

5-(Allyloxy)-1,2,3-trimethoxyphenol: Contains a hydroxyl group instead of one methoxy group.

Uniqueness: 5-(Allyloxy)-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its functional groups, which can lead to distinct reactivity patterns and applications

Actividad Biológica

5-(Allyloxy)-1,2,3-trimethoxybenzene is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄O₄

- CAS Number : 150571-99-6

- Molecular Weight : 210.23 g/mol

The compound features three methoxy groups and an allyloxy group attached to a benzene ring, which contributes to its unique chemical behavior and potential biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a controlled study using RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. The results indicated a dose-dependent response with an effective concentration range between 10 µM and 50 µM.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Induction of oxidative stress |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance the electron-donating ability of the compound, allowing it to neutralize free radicals.

- Cytokine Modulation : The allyloxy group may play a role in modulating signaling pathways involved in inflammation.

- Apoptotic Pathways : Activation of caspases indicates that the compound can trigger programmed cell death in cancer cells.

Propiedades

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOMCVHVAYHJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.